N-ethyl-2-(2-hydroxyethyl)piperidine-1-carboxamide

Descripción general

Descripción

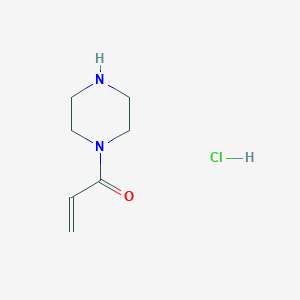

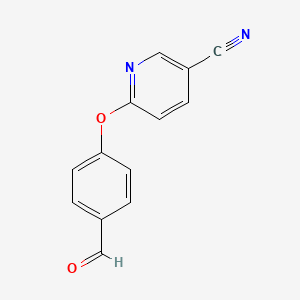

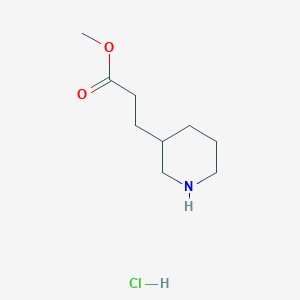

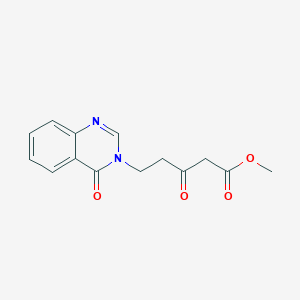

N-ethyl-2-(2-hydroxyethyl)piperidine-1-carboxamide is a synthetic compound with the CAS Number: 1183246-55-0 . It has a molecular weight of 200.28 g/mol . It is also known as A-84543. The compound is part of the piperidine family , which is significant in the pharmaceutical industry .

Molecular Structure Analysis

The molecular structure of N-ethyl-2-(2-hydroxyethyl)piperidine-1-carboxamide consists of a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The InChI Code is 1S/C10H20N2O2/c1-2-11-10(14)12-7-4-3-5-9(12)6-8-13/h9,13H,2-8H2,1H3,(H,11,14) .Physical And Chemical Properties Analysis

N-ethyl-2-(2-hydroxyethyl)piperidine-1-carboxamide is a liquid . It has a molecular weight of 200.28 g/mol . The compound’s InChI Code is 1S/C10H20N2O2/c1-2-11-10(14)12-7-4-3-5-9(12)6-8-13/h9,13H,2-8H2,1H3,(H,11,14) .Aplicaciones Científicas De Investigación

Alkoxycarbonylpiperidines in Palladium-catalyzed Aminocarbonylation

Alkoxycarbonylpiperidines, such as 2-(methoxycarbonyl)piperidine, have been utilized as N-nucleophiles in palladium-catalyzed aminocarbonylation reactions. These reactions are significant for synthesizing carboxamides from iodoalkenes and iodoarenes, offering a method for the functionalization of piperidine derivatives which could include N-ethyl-2-(2-hydroxyethyl)piperidine-1-carboxamide. This process allows for the creation of complex amide structures, potentially useful in various chemical syntheses and pharmaceutical applications (Takács et al., 2014).

Microwave-Assisted Direct Amidation

Direct amidation of compounds using microwave-assisted techniques has been explored to efficiently produce carboxamides. This method involves treating substrates with primary aliphatic amines under specific conditions to yield corresponding carboxamides. Such methodologies could be applied to the synthesis or modification of N-ethyl-2-(2-hydroxyethyl)piperidine-1-carboxamide, enhancing the efficiency and yield of desired amide products in pharmaceutical and material science research (Milosevic et al., 2015).

Novel Piperidine Derivatives and Anti-Acetylcholinesterase Activity

Research on 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives has shown significant anti-acetylcholinesterase (anti-AChE) activity. This suggests that modifications on the piperidine ring, similar to those in N-ethyl-2-(2-hydroxyethyl)piperidine-1-carboxamide, could lead to potent inhibitors of acetylcholinesterase, with potential applications in treating conditions like Alzheimer's disease (Sugimoto et al., 1990).

Indole-2-carboxamides and Allosteric Modulation of CB1

The study of indole-2-carboxamides, particularly those with piperidine substitutions, has revealed their potential as allosteric modulators for the cannabinoid type 1 receptor (CB1). These findings indicate that structural analogs, such as N-ethyl-2-(2-hydroxyethyl)piperidine-1-carboxamide, could serve as a basis for developing new CB1 modulators with therapeutic implications in neurological disorders (Khurana et al., 2014).

Safety And Hazards

Direcciones Futuras

Piperidines are among the most important synthetic fragments for designing drugs . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, such as N-ethyl-2-(2-hydroxyethyl)piperidine-1-carboxamide, is an important task of modern organic chemistry .

Propiedades

IUPAC Name |

N-ethyl-2-(2-hydroxyethyl)piperidine-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O2/c1-2-11-10(14)12-7-4-3-5-9(12)6-8-13/h9,13H,2-8H2,1H3,(H,11,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNPGSDWSHMZOAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)N1CCCCC1CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-ethyl-2-(2-hydroxyethyl)piperidine-1-carboxamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(3,5-Dimethyl-[1,2,4]triazol-1-yl)-3-oxo-hexanoic acid methyl ester](/img/structure/B1391721.png)

![(5R)-5-{[(4-Pyridinylmethyl)amino]methyl}-2-pyrrolidinone dihydrochloride](/img/structure/B1391726.png)